Crystal Structure Evidence: Aromatic-(i+1) N–H···π Hydrogen Bond Geometry in Tyr-Tyr-Leu Monohydrate vs. Tyr-Tyr-Phe Dihydrate
The crystal structure of H-Tyr-tyr-leu-OH monohydrate, solved at 1.0 Å resolution, exhibits a direct intramolecular aromatic-(i+1) amine hydrogen bond between the Tyr1 side chain aromatic ring and the backbone N–H of Leu3 [1]. In contrast, the crystallographically determined structure of the nearest analog, Tyr-Tyr-Phe dihydrate, displays no intramolecular aromatic-backbone hydrogen bond; instead, it features an intermolecular water molecule hydrogen-bonded to the Phe side chain aromatic centroid with a distance of 3.26 Å [2]. The Tyr-Tyr-Leu interaction geometry is described as 'very distorted' due to steric constraints, unlike the near-ideal geometries of aromatic-(i+2) hydrogen bonds, making it a unique model for studying sterically hindered hydrogen bonding [1].
| Evidence Dimension | Intramolecular aromatic-backbone hydrogen bond presence and geometry |
|---|---|
| Target Compound Data | Tyr-Tyr-Leu: intramolecular Tyr1(aromatic)–HN(Leu3) hydrogen bond; distorted geometry (sterically constrained, non-ideal angle); 1.0 Å resolution crystal structure; monohydrate form |
| Comparator Or Baseline | Tyr-Tyr-Phe: no intramolecular aromatic-backbone hydrogen bond; water-mediated intermolecular contact (O–aromatic centroid distance 3.26 Å); dihydrate form [2]. Typical aromatic-(i+2) hydrogen bonds: near-linear geometry with N–H…centroid distances of 3.5–4.0 Å (class-level baseline) |
| Quantified Difference | Qualitative difference in hydrogen bond type (intramolecular aromatic-backbone vs. intermolecular water-aromatic); Tyr-Tyr-Phe water–centroid distance: 3.26 Å; Tyr-Tyr-Leu exhibits distorted intramolecular interaction with shorter N–H…centroid contact limited by steric constraints |
| Conditions | X-ray crystallography; Tyr-Tyr-Leu monohydrate (space group P21, Z=2) vs. Tyr-Tyr-Phe dihydrate (space group P212121, Z=2); both structures solved at ~1.0 Å resolution [1][2] |
Why This Matters
Enables researchers to selectively study sterically constrained aromatic-backbone interactions in peptide crystals, a phenomenon not accessible with Tyr-Tyr-Phe or other Tyr-Tyr-X analogs that lack this intramolecular hydrogen bond.
- [1] Steiner T. Structural evidence for the aromatic-(i+1) amine hydrogen bond in peptides: L-tyr-L-tyr-L-Leu monohydrate. Acta Crystallogr D Biol Crystallogr. 1998 Jul 1;54(Pt 4):584-588. doi:10.1107/s090744499701500x. PMID: 9761853. View Source
- [2] Steiner T, Schreurs AMM, Kanters JA, Kroon J. Water molecules hydrogen bonding to aromatic acceptors of amino acids: the structure of Tyr-Tyr-Phe dihydrate and a crystallographic database study on peptides. Acta Crystallogr D Biol Crystallogr. 1998 Jan 1;54(Pt 1):25-31. doi:10.1107/s0907444997007981. PMID: 9761814. View Source
